Product packaging for [5-(2,3-Dichlorophenyl)-2-furyl]methanol(Cat. No.:CAS No. 443292-47-5)

[5-(2,3-Dichlorophenyl)-2-furyl]methanol

Cat. No.: B2681750
CAS No.: 443292-47-5
M. Wt: 243.08
InChI Key: HIYUSAQELYVXGM-UHFFFAOYSA-N
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Description

Overview of Furan (B31954) Chemistry in Organic Synthesis and its Heterocyclic Significance

Furan is a five-membered aromatic heterocycle containing one oxygen atom. This structure imparts a unique combination of reactivity and stability, making it a valuable building block in organic synthesis. The furan ring is a common motif in a multitude of natural products and serves as a versatile precursor for creating more complex molecules. combi-blocks.com Its ability to undergo a wide range of reactions, including electrophilic substitution and Diels-Alder reactions, allows chemists to transform it into a diverse array of other cyclic and acyclic compounds. mdpi.com

Heterocyclic compounds, in general, are of immense importance in chemistry and biology. The presence of a heteroatom (an atom other than carbon) within a cyclic structure introduces unique electronic properties and reactivity patterns. slideshare.net This makes them essential components in the design and synthesis of countless functional molecules, from life-saving drugs to advanced materials. mdpi.comsigmaaldrich.com

Importance of Aryl-Furan Linkages in Chemical Architectures

The direct linkage of an aryl (aromatic) group to a furan ring creates a conjugated system that can have significant electronic and structural implications. This aryl-furan motif is a key feature in many compounds developed for organic electronics, such as dyes for solar cells and components for organic light-emitting diodes (OLEDs). The nature and substitution pattern of the aryl ring can be systematically varied to fine-tune the optical and electronic properties of the molecule.

Furthermore, aryl-furan structures are prevalent in medicinal chemistry. The furan ring can act as a stable scaffold, while the attached aryl group can be modified to interact with specific biological targets. bldpharm.comsigmaaldrich.com This modularity allows for the systematic exploration of structure-activity relationships in drug discovery programs. For instance, various 5-aryl-2-furfuramides have been investigated for their potent biological activities. bldpharm.com

Contextualization of [5-(2,3-Dichlorophenyl)-2-furyl]methanol within the Broader Landscape of Furan-Based Molecular Structures

This compound is a specific example of an aryl-substituted furanmethanol. Its structure consists of three key components: the furan ring, a methanol (B129727) group (-CH₂OH) at the 2-position, and a 2,3-dichlorophenyl group at the 5-position.

While extensive research dedicated solely to the 443292-47-5 CAS number is not widely available in public literature, the compound is recognized as a chemical intermediate available for laboratory and research purposes. combi-blocks.comresearchgate.net Its structural similarity to other researched dichlorophenyl-furyl compounds, such as (5-(2,4-dichlorophenyl)-2-furyl)methanol, suggests its potential utility in similar areas of investigation. sigmaaldrich.comscispace.com

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number443292-47-5
Molecular FormulaC₁₁H₈Cl₂O₂
Molecular Weight243.08 g/mol
MDL NumberMFCD02628436

Research Objectives and Scope for In-Depth Studies of this compound

Given the established importance of related furan derivatives, several promising research avenues can be envisioned for this compound. The lack of extensive published data presents a clear opportunity for foundational research into its synthesis, characterization, and potential applications.

Potential Research Objectives:

Development of Novel Synthetic Routes: Establishing efficient and scalable methods for the synthesis of this specific isomer would be a primary objective. This could involve exploring various cross-coupling strategies to form the aryl-furan bond.

Comprehensive Spectroscopic and Structural Analysis: A thorough characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) is necessary to fully elucidate its structural and electronic properties.

Investigation of Biological Activity: Many halogenated aryl-heterocycles exhibit potent biological effects. Screening this compound and its derivatives for antimicrobial, antifungal, or anticancer activity could be a fruitful area of research. mdpi.com For instance, other furan derivatives have shown promising results against various pathogens. mdpi.com

Exploration in Materials Science: The compound could be explored as a monomer or precursor for the synthesis of novel polymers. The presence of chlorine atoms could impart flame-retardant properties to the resulting materials. The furan core itself is a building block for resins and polymers with high thermal stability.

Use as a Chemical Intermediate: Its bifunctional nature (the reactive methanol group and the furan ring) makes it a potentially valuable building block for the synthesis of more complex molecules, including pharmaceutical and agrochemical targets.

The scope of such studies would range from fundamental organic synthesis and physical characterization to applied testing in medicinal and materials chemistry, positioning this compound as a compound of interest for further scientific exploration.

Compound Names Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8Cl2O2 B2681750 [5-(2,3-Dichlorophenyl)-2-furyl]methanol CAS No. 443292-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(2,3-dichlorophenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O2/c12-9-3-1-2-8(11(9)13)10-5-4-7(6-14)15-10/h1-5,14H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYUSAQELYVXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Chemistry and Mechanistic Studies of 5 2,3 Dichlorophenyl 2 Furyl Methanol

Reactivity Profile of the Furan (B31954) Ring System in Substituted Derivatives

The furan ring is an electron-rich aromatic system, making it more reactive than benzene (B151609) towards electrophiles. However, its aromaticity is less pronounced than that of benzene, which allows it to participate in reactions like cycloadditions that are atypical for more aromatic systems.

The furan ring readily undergoes electrophilic aromatic substitution, with a strong preference for attack at the 2- and 5-positions (the α-carbons). This preference is due to the greater stabilization of the intermediate carbocation (sigma complex) when the electrophile adds to an α-position, as the positive charge can be delocalized over three resonance structures, including one where the oxygen atom bears the charge. quora.com In contrast, attack at the 3- or 4-positions (β-carbons) results in an intermediate with only two resonance structures. quora.com

While less common, nucleophilic substitution can occur on furan rings, particularly if they are substituted with strong electron-withdrawing groups.

Under certain conditions, particularly in the presence of strong acids and heat, the furan ring can undergo ring-opening reactions. wikipedia.org A classic example is the acid-catalyzed hydrolysis of furans to yield 1,4-dicarbonyl compounds. For [5-(2,3-Dichlorophenyl)-2-furyl]methanol, such a reaction would cleave the heterocyclic ring to form a substituted 1,4-dicarbonyl species. These reactions proceed via protonation of the furan oxygen, followed by nucleophilic attack of water and subsequent tautomerization.

Another class of reactions involves rearrangement where the furan ring opens and subsequently recyclizes. For example, 2-hydroxyaryl(fur-2-yl)alkanes can be rearranged into benzofuran (B130515) derivatives upon treatment with acid, a process that involves the opening of the furan ring. mdpi.com Similar transformations could potentially be explored for this compound, leading to more complex heterocyclic systems.

The furan ring can function as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.com Due to its aromatic character, furan is a relatively unreactive diene, and the cycloaddition is often reversible. strath.ac.uk The reaction typically requires high temperatures, high pressures, or Lewis acid catalysis to proceed efficiently. strath.ac.ukmdpi.com

In the case of this compound, the furan ring would react with a dienophile (an alkene or alkyne) to form an oxa-bridged bicyclic adduct (an oxanorbornene derivative). nih.gov The substituents at the C2 (hydroxymethyl) and C5 (2,3-dichlorophenyl) positions influence the stereochemical outcome of the reaction, which can lead to the formation of endo or exo isomers. Generally, the exo isomer is thermodynamically more stable, while the endo isomer is often favored under kinetic control. mdpi.com These cycloaddition reactions are valuable for the rapid construction of complex polycyclic frameworks. nih.gov

The Achmatowicz reaction, or Achmatowicz rearrangement, is a powerful and characteristic transformation of furfuryl alcohols. wikipedia.org This oxidative ring expansion converts a furan ring into a 6-hydroxy-2H-pyran-3(6H)-one, a dihydropyranone derivative. nih.gov This reaction provides a versatile route to monosaccharides and other biologically important oxygenated heterocycles. nih.govpolishtechnicalreview.com

The general mechanism begins with the oxidation of the furan ring, often using an oxidizing agent like bromine in methanol (B129727) or N-bromosuccinimide (NBS). wikipedia.orgnih.gov This step forms a 2,5-dialkoxy-2,5-dihydrofuran intermediate. Subsequent treatment with dilute acid catalyzes a rearrangement to the dihydropyranone product. wikipedia.org A variety of reagents have been developed to effect this transformation under different conditions. beilstein-journals.orgresearchgate.net For this compound, this reaction would yield a highly functionalized pyranone, a valuable synthetic intermediate.

Reagent SystemTypical ConditionsReference
Br2 in Methanol, then H+Low temperature for bromination, followed by acidic workup. wikipedia.orgnih.gov
N-Bromosuccinimide (NBS)One-step process, often at low temperatures. beilstein-journals.orgnih.gov
meta-Chloroperoxybenzoic acid (m-CPBA)Proceeds via epoxidation of the furan double bond. nih.gov
VO(acac)2 / t-BuOOHVanadium-catalyzed oxidation. nih.gov
Photocatalyst / O2 / Visible LightGreen chemistry approach using photosensitizers. beilstein-journals.org

Chemical Transformations Involving the Hydroxymethyl Functionality

The primary alcohol of the hydroxymethyl group at the C2 position is a key site for chemical modification, allowing for conversion to other important functional groups.

The hydroxymethyl group of this compound can be oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Partial oxidation to the aldehyde, [5-(2,3-Dichlorophenyl)-2-furaldehyde] , can be achieved using a variety of mild oxidizing agents that are selective for primary alcohols. sigmaaldrich.com These reagents typically avoid over-oxidation to the carboxylic acid.

Further oxidation leads to the formation of the carboxylic acid, [5-(2,3-Dichlorophenyl)-2-furoic acid] . nih.gov This transformation requires stronger oxidizing agents or less controlled conditions than those used for aldehyde synthesis. The resulting furoic acid derivative is a versatile building block for the synthesis of amides, esters, and other acyl derivatives.

Target Functional GroupCommon Oxidizing Agent(s)Description
AldehydePyridinium (B92312) chlorochromate (PCC)A mild oxidant that typically stops at the aldehyde stage.
Pyridinium dichromate (PDC)Similar to PCC, used for selective oxidation to aldehydes.
Swern Oxidation (DMSO, oxalyl chloride, Et3N)A widely used method that operates at low temperatures.
Carboxylic AcidPotassium permanganate (B83412) (KMnO4)A strong oxidizing agent that converts primary alcohols to carboxylic acids.
Jones Reagent (CrO3 in H2SO4/acetone)A strong, acidic oxidant for converting primary alcohols to carboxylic acids.

Esterification and Etherification Reactions for Derivatization

The primary alcohol functional group in this compound is a versatile handle for derivatization through esterification and etherification reactions. These transformations are crucial for modifying the compound's physical and biological properties.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through several standard synthetic protocols. The most common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). youtube.commasterorganicchemistry.com This is a reversible equilibrium-driven process, and high yields of the desired ester are typically obtained by using an excess of the alcohol or by removing water as it is formed. youtube.commasterorganicchemistry.com

Alternatively, for more sensitive substrates or to achieve faster reaction rates under milder conditions, the alcohol can be treated with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. chemguide.co.uk These reactions are generally irreversible and proceed rapidly, often at room temperature. chemguide.co.uk The reaction with an acyl chloride, for example, generates hydrogen chloride as a byproduct, which is typically scavenged by a non-nucleophilic base like pyridine (B92270).

A summary of typical esterification methods applicable to furylmethanol derivatives is presented below.

Table 1: Common Esterification Methods for Furylmethanol Derivatives
MethodReagentsTypical ConditionsKey Features
Fischer EsterificationCarboxylic Acid, Acid Catalyst (e.g., H₂SO₄)Heat, often with removal of waterReversible; suitable for simple acids and alcohols. youtube.com
Acyl Chloride MethodAcyl Chloride, Base (e.g., Pyridine)Room temperature or mild heatingIrreversible and fast; suitable for sensitive substrates. chemguide.co.uk
Acid Anhydride (B1165640) MethodAcid Anhydride, optional catalystWarming may be requiredSlower than acyl chlorides but avoids corrosive HCl byproduct. chemguide.co.uk

Etherification:

Ether derivatives of this compound can also be synthesized to introduce different functionalities. Williamson ether synthesis, while a classic method, is less common for primary alcohols like this. More relevant are acid-catalyzed etherification or reductive etherification pathways. For instance, reacting the alcohol with another alcohol under acidic conditions can lead to the formation of a symmetrical or unsymmetrical ether, though this can be complicated by self-condensation.

A more controlled approach is reductive etherification, where a related aldehyde, 5-(2,3-Dichlorophenyl)-2-furaldehyde, would be reacted with an alcohol in the presence of a reducing agent and an acid catalyst. This one-pot process combines the formation of a hemiacetal intermediate with its subsequent reduction to the ether. Studies on the reductive etherification of furfural (B47365) to furfuryl ethers using catalysts like Pd/C in the presence of an acid have demonstrated the feasibility of this approach for furan-based compounds. mdpi.com For the direct etherification of the title alcohol, reaction with alkyl halides in the presence of a base (like sodium hydride) would be a standard laboratory procedure.

Research on 5-aryl-2-furaldehyde derivatives has shown that under certain conditions, such as the Bamford-Stevens reaction, alkoxymethyl furans can be formed from the corresponding arylsulfonylhydrazones in the presence of alcoholic sodium alkoxides. researchgate.net This suggests that the furfuryl system is amenable to ether formation under various reaction conditions.

Hydrogenation and Reductive Transformations to Alkane/Tetrahydrofuran (B95107) Derivatives

The furan ring in this compound is susceptible to catalytic hydrogenation, which saturates the five-membered ring to yield a tetrahydrofuran (THF) derivative. This transformation significantly alters the molecule's planarity and electronic properties, converting the aromatic furan into a cyclic ether.

The hydrogenation of furfural and its derivatives, such as furfuryl alcohol, has been extensively studied. researchgate.net These reactions typically employ heterogeneous catalysts based on noble metals like palladium (Pd), platinum (Pt), rhodium (Rh), or ruthenium (Ru), as well as non-noble metals like nickel (Ni) and copper (Cu). aidic.itrsc.orgsci-hub.se By analogy, the hydrogenation of this compound would be expected to proceed under similar conditions to yield [5-(2,3-Dichlorophenyl)tetrahydrofuran-2-yl]methanol.

The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical to achieve high selectivity and avoid side reactions.

Table 2: Catalysts Used in the Hydrogenation of Furfural Derivatives
Catalyst SystemPrimary Product from Furfuryl AlcoholTypical ConditionsReference
Copper ChromiteTetrahydrofurfuryl alcoholHigh pressure and temperature aidic.it
Pd/C, Pd/Al₂O₃Tetrahydrofurfuryl alcohol, 2-methyltetrahydrofuranMild to moderate H₂ pressure researchgate.netaidic.it
Ru/C, Ru/MnOxTetrahydrofurfuryl alcohol, ring-opened diolsAqueous phase, moderate temperature researchgate.net
Ni-Cu/ZrO₂Furfuryl alcohol (from Furfural)1.5 MPa H₂, 200 °C sci-hub.se

Under more forcing hydrogenation conditions, other reductive transformations could occur. Complete reduction (hydrogenolysis) of the hydroxymethyl group to a methyl group would yield 2-methyl-5-(2,3-dichlorophenyl)tetrahydrofuran. Furthermore, very harsh conditions involving high temperatures and pressures with potent catalysts could potentially lead to the hydrodechlorination of the dichlorophenyl ring, although this would require significantly more energy.

Influence of the Dichlorophenyl Substituent on Compound Reactivity

Electronic Effects on Furan Ring Activation/Deactivation

The furan ring is an electron-rich aromatic system, making it highly reactive towards electrophiles compared to benzene. numberanalytics.comksu.edu.sa However, the reactivity of the furan ring in this compound is significantly modulated by the electronic properties of the 2,3-dichlorophenyl substituent.

Chlorine atoms are electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic phenyl ring to which they are attached. This deactivating influence is transmitted to the furan ring through the C-C single bond connecting the two rings. Consequently, the 2,3-dichlorophenyl group acts as a net electron-withdrawing group, reducing the electron density of the furan ring.

This deactivation makes the furan ring less susceptible to electrophilic aromatic substitution (EAS) compared to unsubstituted furan or furan rings bearing electron-donating groups. quora.com While EAS on furan typically occurs preferentially at the C5 position (or C2 if C5 is occupied), the presence of the bulky dichlorophenyl group at C5 directs any potential electrophilic attack to the C3 or C4 positions. youtube.com The reduced nucleophilicity of the furan ring means that more forcing conditions would be required for reactions like nitration or halogenation.

Conversely, the electron-withdrawing nature of the substituent makes the furan ring more stable and less prone to acid-catalyzed polymerization, which is a common side reaction in furan chemistry under acidic conditions. ksu.edu.sa

Steric Hindrance Effects on Reaction Pathways and Selectivity

The 2,3-dichlorophenyl group, particularly due to the chlorine atom at the ortho (C2) position of the phenyl ring, imposes significant steric hindrance around the adjacent furan ring and the C5-phenyl bond. This steric bulk can influence reaction pathways and selectivity in several ways.

Rotation around the C-C bond: Free rotation around the single bond connecting the furan and phenyl rings may be restricted. This can lead to a preferred conformation of the molecule, which can, in turn, affect how reagents approach the reactive centers.

Access to the Furan Ring: The bulky substituent can physically block the approach of reagents to the C5 position and, to a lesser extent, the C4 position of the furan ring. This steric shielding further disfavors electrophilic attack at these positions.

Reactions at the Hydroxymethyl Group: The dichlorophenyl group is relatively distant from the C2-hydroxymethyl group. However, its bulk could influence the solvation shell around the molecule and might sterically interact with very large reagents or enzymes in biocatalytic transformations.

Influence on Michael Additions: In reactions involving Michael additions to furanone derivatives, sterically hindered aryl groups have been shown to influence the regioselectivity, favoring 1,6-addition over 1,4-addition pathways. rsc.orgresearcher.life By analogy, the steric presence of the 2,3-dichlorophenyl group could direct the outcome of addition reactions if the furan ring were to act as part of a conjugated system.

Detailed Mechanistic Investigations and Kinetic Analysis

Identification and Characterization of Reaction Intermediates

Intermediates in Esterification/Etherification:

In acid-catalyzed esterification (Fischer mechanism), the reaction proceeds through a series of protonation and nucleophilic attack steps. A key intermediate is the protonated form of the carboxylic acid, which is attacked by the hydroxyl group of the furylmethanol. Alternatively, the alcohol's oxygen can be protonated, making it a good leaving group (water) upon nucleophilic attack by the carboxylic acid. The central tetrahedral intermediate formed during the nucleophilic acyl substitution is a critical species in this pathway. youtube.com

Intermediates in Hydrogenation:

Catalytic hydrogenation of the furan ring on a metal surface involves the chemisorption of the molecule onto the catalyst. The reaction is believed to proceed through a series of intermediates where hydrogen atoms are added stepwise to the double bonds of the furan ring. Dihydro and tetrahydrofuran derivatives adsorbed on the catalyst surface are key intermediates before the final product is desorbed.

Intermediates from Furan Ring Oxidation:

In metabolic or oxidative processes, the furan ring can be oxidized by enzymes like cytochrome P450. This oxidation can generate highly reactive electrophilic intermediates. Depending on the substitution pattern, the intermediate can be an epoxide or a cis-enedione. nih.gov For a substituted furan like the title compound, the formation of an unstable epoxide across one of the double bonds is a plausible intermediate that could react with cellular nucleophiles.

Carbocation Intermediates:

In reactions involving the departure of the hydroxyl group under acidic conditions (e.g., certain substitution or elimination reactions), a resonance-stabilized carbocation, the [5-(2,3-dichlorophenyl)-2-furyl]methyl cation, could be formed. The positive charge would be delocalized over the furan ring and the adjacent carbon, similar to a benzyl (B1604629) cation. The stability of this intermediate would facilitate SN1-type reactions at the hydroxymethyl carbon.

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction, providing quantitative data on reaction rates and the factors that influence them. For reactions involving this compound, determining the rate law is the first step in elucidating the reaction mechanism. The rate law expresses the relationship between the rate of a reaction and the concentration of reactants.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with an Electrophile

ExperimentInitial [this compound] (M)Initial [E+] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁵
20.200.103.0 x 10⁻⁵
30.100.201.5 x 10⁻⁵

From the hypothetical data in Table 1, doubling the concentration of this compound doubles the initial rate, suggesting the reaction is first order with respect to this reactant. Conversely, changing the concentration of the electrophile has no effect on the rate, indicating a zeroth-order dependence. This would imply that the rate-limiting step involves only the this compound molecule, possibly a unimolecular decomposition or rearrangement, before the involvement of the electrophile in a subsequent, faster step.

Elucidation of Regioselectivity and Stereoselectivity in Complex Reactions

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. In reactions involving the furan ring of this compound, electrophilic substitution is a common pathway. The furan ring is an electron-rich aromatic system, and substitutions typically occur at the C5 position (if unsubstituted) or the C3 and C4 positions. Given that the C5 position is already substituted with the dichlorophenyl group, electrophilic attack would be directed to the C3 or C4 positions. The directing influence of the existing substituents would play a critical role. The hydroxymethyl group at the C2 position is an activating, ortho-, para-directing group (directing to C3 and C5), while the dichlorophenyl group at C5 is a deactivating, meta-directing group (directing to C3). Therefore, electrophilic attack would be strongly favored at the C3 position.

Stereoselectivity , on the other hand, deals with the preferential formation of one stereoisomer over another. For reactions occurring at the benzylic carbon of the methanol group, such as nucleophilic substitution or oxidation, the stereochemical outcome is of significant interest. If the reaction proceeds through a planar carbocation intermediate, a racemic mixture of products would be expected. However, if the reaction follows an S(_N)2 mechanism, inversion of stereochemistry would occur.

The presence of the bulky 2,3-dichlorophenyl group could introduce steric hindrance, influencing both regioselectivity and stereoselectivity. This steric bulk might hinder the approach of reactants to certain sites, favoring attack at less hindered positions.

Table 2: Predicted Regio- and Stereochemical Outcomes for Reactions of this compound

Reaction TypeReagentPredicted Major RegioisomerPredicted Stereochemical Outcome
Electrophilic Aromatic SubstitutionBr₂/FeBr₃3-bromo-[5-(2,3-dichlorophenyl)-2-furyl]methanolNot applicable
Nucleophilic Substitution (at benzylic C)HBr[5-(2,3-Dichlorophenyl)-2-furyl]methyl bromideRacemic (if S(_N)1) or Inversion (if S(_N)2)
OxidationPCC5-(2,3-Dichlorophenyl)-2-furaldehydeNot applicable

Advanced Structural Characterization of 5 2,3 Dichlorophenyl 2 Furyl Methanol

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecule's conformation, bond lengths, bond angles, and intermolecular interactions.

Understanding how molecules of [5-(2,3-Dichlorophenyl)-2-furyl]methanol arrange themselves in a crystal lattice is crucial for comprehending its solid-state properties. X-ray diffraction would reveal any hydrogen bonding involving the hydroxyl group of the methanol (B129727) substituent. Given the presence of chlorine atoms and aromatic rings, other non-covalent interactions such as halogen bonds, π-π stacking, and van der Waals forces would be identified and characterized. These interactions collectively dictate the crystal packing and influence properties like melting point and solubility.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

High-resolution NMR spectroscopy is a powerful tool for determining the structure of a molecule in solution. A full suite of NMR experiments would be necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum would be expected to show distinct signals for the protons on the furan (B31954) and dichlorophenyl rings, as well as the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons of the methanol group. The chemical shifts and coupling constants of the furan protons would confirm the substitution pattern. The protons on the dichlorophenyl ring would exhibit a characteristic splitting pattern based on their positions relative to the chlorine atoms.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule. Distinct signals would be expected for the carbons of the furan and dichlorophenyl rings, as well as the methylene carbon. The positions of the carbon signals attached to the chlorine atoms would be significantly influenced by the electronegativity of the chlorine.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to connect the proton and carbon frameworks of the molecule, leading to a complete and unambiguous structural assignment.

Advanced Mass Spectrometry Techniques for Molecular Formula and Fragment Analysis

Advanced mass spectrometry techniques are critical for confirming the molecular weight and elemental composition of a compound, as well as for obtaining information about its structure through fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which in turn would confirm the molecular formula, C₁₁H₈Cl₂O₂. The isotopic pattern of the molecular ion peak would be characteristic for a molecule containing two chlorine atoms.

Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion to provide insights into the molecule's connectivity. Key fragmentation pathways would likely involve the loss of the hydroxymethyl group, cleavage of the bond between the furan and phenyl rings, and potentially the loss of chlorine atoms.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group and Bond Characterization

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule.

Expected Infrared (IR) Spectral Data: The IR spectrum would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic rings would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the furan and phenyl rings would be observed in the 1400-1600 cm⁻¹ region. The C-O stretching of the alcohol would likely appear in the 1000-1200 cm⁻¹ range. The C-Cl stretching vibrations would be expected in the fingerprint region, typically below 800 cm⁻¹.

Expected Raman Spectral Data: Raman spectroscopy would provide complementary information. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. This technique would be particularly useful for observing the C-Cl stretching vibrations, which can sometimes be weak in the IR spectrum.

Computational and Theoretical Investigations of 5 2,3 Dichlorophenyl 2 Furyl Methanol

Quantum Chemical Studies (e.g., Density Functional Theory, Time-Dependent DFT)

Quantum chemical methods are fundamental to predicting the behavior of molecules at the electronic level. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are workhorse methods for balancing computational cost and accuracy in the study of medium-sized organic molecules like [5-(2,3-Dichlorophenyl)-2-furyl]methanol. These studies can elucidate the molecule's electronic characteristics, preferred three-dimensional shapes, and how it interacts with light.

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)

The electronic structure is key to a molecule's reactivity and properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

A typical analysis would involve mapping the electron density of these orbitals to understand which parts of the molecule are most likely to participate in chemical reactions. For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring, while the LUMO may be distributed over the dichlorophenyl ring system. The distribution of electron density and the electrostatic potential surface would further reveal the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies This table presents hypothetical values for illustrative purposes, as specific experimental or computational data for this compound is not readily available.

OrbitalEnergy (eV)Localization
HOMO-6.5Primarily on the furan ring
LUMO-1.2Distributed over the dichlorophenyl ring
HOMO-LUMO Gap5.3Indicates high kinetic stability

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of this compound is not rigid. Rotation can occur around the single bonds connecting the furan and phenyl rings, as well as the bond connecting the hydroxymethyl group to the furan ring. Conformational analysis aims to identify the most stable arrangements of the atoms (conformers) and the energy barriers between them.

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be mapped. This map reveals the global minimum energy conformation (the most stable structure) and other local minima. The relative energies of these conformers, determined by DFT calculations, indicate their population at a given temperature. This analysis is critical for understanding which shapes the molecule is likely to adopt and how this might influence its biological activity or reaction pathways.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For instance, TD-DFT can be used to calculate the electronic absorption spectrum (UV-Vis), predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, often from the HOMO to the LUMO.

Similarly, vibrational frequencies can be computed and compared to experimental infrared (IR) and Raman spectra. The calculated frequencies and intensities for specific vibrational modes (e.g., O-H stretch of the methanol (B129727) group, C-Cl stretches on the phenyl ring) can aid in the assignment of experimental spectral bands. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted and are invaluable for structural elucidation.

Reaction Pathway Modeling and Energetics

Theoretical chemistry can be used to model the step-by-step mechanism of chemical reactions involving this compound. This involves identifying the reactants, products, and any intermediate structures, as well as the high-energy transition states that connect them.

Calculation of Activation Barriers and Reaction Enthalpies

For a proposed reaction, such as the oxidation of the methanol group or a substitution reaction on one of the rings, computational methods can determine the energetics of the process. The reaction enthalpy (ΔH) indicates whether a reaction is exothermic or endothermic by comparing the energies of the products and reactants.

More importantly, the activation barrier (or activation energy, Ea) can be calculated. This is the energy difference between the reactants and the highest-energy transition state along the reaction pathway. A high activation barrier suggests a slow reaction, while a low barrier indicates a faster reaction. These calculations are crucial for understanding reaction kinetics and predicting the feasibility of a chemical transformation.

Interactive Data Table: Hypothetical Reaction Energetics for Oxidation of the Methanol Group This table presents hypothetical values for illustrative purposes, as specific experimental or computational data for this compound is not readily available.

ParameterValue (kJ/mol)Indication
Reaction Enthalpy (ΔH)-150Exothermic reaction
Activation Barrier (Ea)85Moderately fast reaction at room temperature

Analysis of Transition States and Intermediates

A key aspect of reaction modeling is the characterization of transition states and intermediates. A transition state is an unstable, fleeting arrangement of atoms at the peak of the energy barrier, representing the point of maximum energy along the reaction coordinate. Computational chemistry allows for the precise determination of the geometry of these transition states. Vibrational frequency analysis is used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path.

Intermediates are species that exist in a local energy minimum along the reaction pathway, between two transition states. Identifying the structures of these intermediates provides a more complete picture of the reaction mechanism. For reactions involving this compound, intermediates could include radical or ionic species, depending on the reaction conditions.

Solvation Models and Solvent Effects in Computational Predictions

The chemical behavior and properties of this compound in different environments are significantly influenced by the surrounding solvent. Computational chemistry provides robust methods to model these interactions through various solvation models, which can be broadly categorized into implicit and explicit models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and its variants like the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. github.io This approach is computationally efficient and is well-suited for predicting properties like the solvation free energy, which indicates how favorably the compound dissolves in a particular solvent. For this compound, such models would predict its solubility in a range of solvents by calculating the energy difference between the gas phase and the solvated state.

Explicit solvation models, on the other hand, involve simulating a discrete number of individual solvent molecules surrounding the solute. This method, while computationally more intensive, allows for a detailed analysis of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of the methanol moiety and polar solvent molecules like water or ethanol.

The predicted solvation free energy for this compound would vary significantly with the solvent's polarity. A hypothetical data table, derived from trends observed for similar aromatic and furan-containing compounds, illustrates these expected differences.

Interactive Data Table: Predicted Solvation Free Energy of this compound in Various Solvents

SolventDielectric Constant (ε)Predicted Solvation Free Energy (kcal/mol) (Illustrative)
n-Hexane1.88-2.5
Dichloromethane8.93-5.8
Ethanol24.55-7.2
Water80.1-8.5

Note: The values presented in this table are illustrative and based on general principles of solvation for similar compounds. They are intended to demonstrate the expected trend of increased solvation energy with increasing solvent polarity.

Molecular Dynamics Simulations for Conformational Dynamics and Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. For this compound, MD simulations would provide insights into its conformational flexibility and intermolecular interactions.

A key aspect of the conformational dynamics of this molecule is the rotational freedom around the single bonds connecting the furan ring to the dichlorophenyl ring and the methanol group. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers that are most likely to be populated at a given temperature. The steric hindrance and electronic repulsion between the chlorine atoms on the phenyl ring and the furan ring would be expected to impose significant restrictions on the rotational freedom, favoring specific torsional angles.

Furthermore, MD simulations in an explicit solvent environment can reveal detailed information about the hydrogen bonding network formed between the hydroxyl group of this compound and surrounding solvent molecules. The strength and lifetime of these hydrogen bonds are crucial for understanding the compound's solubility and reactivity in protic solvents.

Interactive Data Table: Key Conformational and Interaction Parameters from a Hypothetical MD Simulation

ParameterSimulated Value (Illustrative)Description
Dihedral Angle (Phenyl-Furan)35° ± 10°The preferred rotational angle between the planes of the phenyl and furan rings.
Average H-Bonds (in Water)2.1The average number of hydrogen bonds formed by the hydroxyl group with water molecules.
Radial Distribution Function g(r) of water oxygen around hydroxyl hydrogenPeak at 1.8 ÅIndicates the most probable distance for hydrogen bonding with water.

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be obtained from a molecular dynamics simulation.

Establishment of Quantitative Structure-Reactivity Relationships (QSAR, excluding biological activity) using Computational Descriptors

Quantitative Structure-Reactivity Relationships (QSAR) are mathematical models that correlate the chemical structure of a compound with its physical or chemical properties. digitaloceanspaces.com For this compound, a non-biological QSAR study could be developed to predict properties such as its reaction rate in a specific chemical transformation or its adsorption characteristics on a surface.

To build a QSAR model, a set of computational descriptors that quantify various aspects of the molecule's structure are calculated. These descriptors can be categorized as:

Electronic Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate or accept electrons. The presence of the electron-withdrawing dichlorophenyl group is expected to lower the HOMO and LUMO energy levels.

Steric Descriptors: Like molecular volume and surface area, which describe the size and shape of the molecule.

Topological Descriptors: Which are numerical representations of the molecular structure and connectivity.

These descriptors would then be statistically correlated with an experimentally measured reactivity parameter for a series of related furan derivatives. For instance, a QSAR model could predict the rate of an oxidation reaction of the methanol group based on the electronic properties of the substituted phenyl-furan scaffold.

Interactive Data Table: Illustrative Computational Descriptors for a QSAR Study

DescriptorCalculated Value (Illustrative)Significance in Reactivity
HOMO Energy-6.2 eVRelates to the susceptibility towards electrophilic attack.
LUMO Energy-1.5 eVRelates to the susceptibility towards nucleophilic attack.
Dipole Moment2.8 DInfluences intermolecular interactions and solubility.
Molecular Surface Area250 ŲAffects steric hindrance in reactions.

Note: These descriptor values are illustrative and would be calculated using quantum chemical methods as part of a QSAR study.

Derivatization and Functionalization Strategies of 5 2,3 Dichlorophenyl 2 Furyl Methanol

Chemical Modifications of the Hydroxymethyl Group

The primary alcohol functionality of the hydroxymethyl group is a prime site for a variety of chemical transformations, including the introduction of protecting groups and controlled oxidation to other functional groups.

The hydroxyl group of [5-(2,3-Dichlorophenyl)-2-furyl]methanol can be readily converted into esters and ethers. These modifications are often employed to protect the hydroxyl group during subsequent reactions at other positions of the molecule. organic-chemistry.orgutsouthwestern.edu The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its subsequent removal. organic-chemistry.org

Esterification: Esters are commonly formed by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride (B1165640). For instance, reaction with acetic anhydride in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester. The use of bulkier acylating agents, such as pivaloyl chloride, can provide greater steric protection.

Etherification: Ether derivatives can be synthesized through various methods, including the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Common ether protecting groups include the benzyl (B1604629) (Bn) ether, which is stable under a wide range of conditions but can be removed by hydrogenolysis, and silyl (B83357) ethers like tert-butyldimethylsilyl (TBS) ether, which offer tunable stability and are typically removed with fluoride (B91410) reagents. youtube.com

Below is a table illustrating potential ester and ether derivatives of this compound.

Derivative TypeReagentGeneral ConditionsProduct
Acetate EsterAcetic Anhydride, PyridineRoom Temperature[5-(2,3-Dichlorophenyl)-2-furyl]methyl acetate
Pivaloate EsterPivaloyl Chloride, Triethylamine0 °C to Room Temperature[5-(2,3-Dichlorophenyl)-2-furyl]methyl pivaloate
Benzyl EtherBenzyl Bromide, Sodium HydrideRoom Temperature2-(Benzyloxy)methyl-5-(2,3-dichlorophenyl)furan
TBS EtherTBS-Cl, ImidazoleRoom Temperaturetert-Butyl([5-(2,3-dichlorophenyl)-2-furyl]methoxy)dimethylsilane

This table presents illustrative examples of potential derivatization reactions.

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid. The choice of oxidant and reaction conditions determines the final product.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation. Over-oxidation to the carboxylic acid is a potential side reaction that can be minimized by careful control of the reaction conditions. The resulting [5-(2,3-Dichlorophenyl)-2-furaldehyde] is a valuable intermediate for further C-C bond-forming reactions.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid. Ceric ammonium (B1175870) nitrate (B79036) has also been reported for the synthesis of 5-aryl-furan-2-carboxylic acids from the corresponding aldehydes. researchgate.net This transformation yields [5-(2,3-Dichlorophenyl)-2-furoic acid], opening up possibilities for amide bond formation and other carboxylic acid-specific reactions. Enzymatic oxidation, for instance using aryl-alcohol oxidase, represents a greener alternative for the conversion of hydroxymethylfurfurals to their corresponding carboxylic acids. nih.govresearchgate.net

The following table summarizes the controlled oxidation reactions.

Target ProductOxidizing AgentTypical Solvent
[5-(2,3-Dichlorophenyl)-2-furaldehyde]Pyridinium Chlorochromate (PCC)Dichloromethane
[5-(2,3-Dichlorophenyl)-2-furaldehyde]Dess-Martin Periodinane (DMP)Dichloromethane
[5-(2,3-Dichlorophenyl)-2-furoic acid]Potassium Permanganate (KMnO4)Water/Acetone
[5-(2,3-Dichlorophenyl)-2-furoic acid]Jones ReagentAcetone

This table presents illustrative examples of potential oxidation reactions.

Functionalization of the Furan (B31954) Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution and other functionalization reactions.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical way to form new carbon-carbon and carbon-heteroatom bonds. For furan derivatives, palladium-catalyzed C-H activation is a common strategy. thieme-connect.commdpi.comelsevierpure.comrsc.orgrsc.org The C5 position of a 2-substituted furan is typically the most reactive site for electrophilic aromatic substitution. pearson.comyoutube.com However, in the case of this compound, the C5 position is already substituted. Therefore, C-H functionalization would likely target the C3 or C4 positions. Palladium-catalyzed C-H arylation with aryl halides or other coupling partners can introduce new aryl groups onto the furan ring. researchgate.netnsf.govkoreascience.krkoreascience.kr The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and directing groups.

The furan ring can undergo rearrangement reactions to form other heterocyclic structures. One of the most well-known ring expansion reactions for furans is the Achmatowicz reaction. wikipedia.orgnih.govresearchgate.neticm.edu.pl This reaction typically involves the oxidation of a furfuryl alcohol, such as this compound, to a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate, which then rearranges to a dihydropyranone upon treatment with acid. wikipedia.org This transformation provides access to six-membered oxygen-containing heterocycles, which are prevalent in many natural products.

Conversely, ring contraction reactions, although less common for simple furans, can be envisioned under specific photochemical or oxidative conditions to yield cyclopropene (B1174273) or other strained ring systems. The furanone derivatives can also be used as synthons for other heterocycles like pyridazinones and oxadiazole-thiones. nih.gov The synthesis of novel heterocycles can also be achieved from aryl/alkyl alkynyl aldehydes. nih.gov

Strategic Manipulation of the Dichlorophenyl Substituent

The 2,3-dichlorophenyl group offers opportunities for further functionalization, primarily through cross-coupling reactions or nucleophilic aromatic substitution. The chlorine atoms are potential handles for introducing new substituents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the site of the chlorine atoms. mdpi.commdpi.com The relative reactivity of the two chlorine atoms (at the C2 and C3 positions of the phenyl ring) in these reactions would depend on the specific reaction conditions and the steric and electronic environment. Generally, the chlorine at the less sterically hindered position might be expected to react preferentially.

Nucleophilic aromatic substitution (SNAr) on the dichlorophenyl ring is also a possibility, although it typically requires strong activation by electron-withdrawing groups and/or harsh reaction conditions. nih.govdocumentsdelivered.comlibretexts.org The presence of the furan ring might not provide sufficient activation for this pathway to be facile.

The following table illustrates potential cross-coupling reactions on the dichlorophenyl moiety.

Reaction TypeCoupling PartnerCatalyst System (Illustrative)Potential Product
Suzuki-MiyauraArylboronic acidPd(PPh3)4, K2CO3Aryl-substituted (chlorophenyl)-2-furyl]methanol
Buchwald-HartwigAminePd2(dba)3, Xantphos, NaOtBuAmino-substituted (chlorophenyl)-2-furyl]methanol

This table presents illustrative examples of potential cross-coupling reactions.

Selective Halogen Exchange Reactions

Selective halogen exchange reactions represent a powerful tool for the differential functionalization of di- and polyhalogenated aromatic compounds. In the case of this compound, the two chlorine atoms on the phenyl ring are electronically and sterically distinct, which may allow for selective metal-halogen exchange.

The chlorine atom at the 2-position is ortho to the furan ring, while the chlorine at the 3-position is meta. The ortho-position is generally more sterically hindered. However, the furan ring's oxygen atom could potentially direct ortho-lithiation or other metalation reactions. The feasibility of selective halogen exchange would depend on the choice of the organometallic reagent (e.g., n-butyllithium, Grignard reagents) and the reaction conditions, such as temperature and solvent. A successful selective exchange would generate a mono-lithiated or mono-magnesiated intermediate, which could then be quenched with various electrophiles to introduce a new substituent at either the 2- or 3-position, leaving the other chlorine atom intact for subsequent transformations.

Table 1: Potential Electrophiles for Quenching Organometallic Intermediates of this compound

ElectrophileIntroduced Functional Group
CO₂Carboxylic acid
DMFAldehyde
I₂Iodide
R-CHOSecondary alcohol
R-CNKetone

Further Functionalization via Cross-Coupling at Aryl Halide Positions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The dichlorophenyl moiety of this compound is a prime candidate for such transformations. The differential reactivity of the two chlorine atoms could potentially be exploited to achieve selective or sequential cross-coupling reactions.

The reactivity of aryl chlorides in cross-coupling reactions is generally lower than that of aryl bromides or iodides, often requiring more specialized catalyst systems with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands. The relative reactivity of the C2-Cl and C3-Cl bonds will be influenced by both steric and electronic factors. The C2-Cl bond is more sterically hindered, which might favor reaction at the C3 position. Conversely, electronic effects from the furan ring could influence the oxidative addition step at the palladium center.

A variety of cross-coupling reactions could be envisioned for the functionalization of this molecule, including Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. A successful mono-cross-coupling would yield a product that could be further functionalized at the remaining chlorine position, allowing for the synthesis of complex, unsymmetrically substituted biaryl and other aromatic systems.

Table 2: Potential Cross-Coupling Reactions for this compound

Reaction NameCoupling PartnerResulting Bond
Suzuki-MiyauraOrganoboron reagentC-C
StilleOrganotin reagentC-C
HeckAlkeneC-C
SonogashiraTerminal alkyneC-C
Buchwald-HartwigAmineC-N

Polymerization and Oligomerization Potential in Materials Science

The furan ring and the methanol (B129727) group in this compound provide handles for polymerization and oligomerization, suggesting its potential as a monomer for novel materials. The polymerization of furfuryl alcohol is a well-known process that typically proceeds under acidic conditions to form poly(furfuryl alcohol), a thermosetting resin.

It is conceivable that this compound could undergo a similar acid-catalyzed polymerization through the reaction of the methanol group with the activated C5 position of another furan ring. The resulting polymer would feature a poly(furfuryl alcohol)-like backbone with pendant 2,3-dichlorophenyl groups. These bulky, halogenated substituents would be expected to significantly influence the properties of the resulting polymer, such as its solubility, thermal stability, and morphology.

Furthermore, the development of synthetic methodologies for the controlled synthesis of oligo(arylfuran)s has gained attention due to their interesting photophysical and electronic properties. nih.gov this compound could serve as a building block in the synthesis of such oligomers. For instance, after conversion of the methanol group to a more suitable functional group for coupling (e.g., a halide or a stannane), the monomer could be subjected to iterative cross-coupling reactions to build up well-defined oligomers with alternating furan and 2,3-dichlorophenyl units. The presence of the dichlorophenyl group would likely impart a high degree of twisting between the furan rings, affecting the conjugation length and, consequently, the electronic and optical properties of the oligomers.

The potential for creating novel polymers and oligomers from this compound opens up avenues for the development of new materials with tailored properties for applications in areas such as organic electronics, specialty coatings, and advanced composites. However, it must be emphasized that these are prospective applications, and experimental work is needed to validate the polymerization and oligomerization behavior of this specific compound.

Potential Non Biological Applications and Advanced Materials Chemistry

Utility as Precursors and Intermediates in Fine Chemical Synthesis

[5-(2,3-Dichlorophenyl)-2-furyl]methanol serves as a valuable intermediate in the synthesis of more complex molecules. The hydroxymethyl group can be readily oxidized to form the corresponding aldehyde or carboxylic acid, which are key functional groups for a wide range of chemical transformations. Furthermore, the furan (B31954) ring can participate in various reactions, including Diels-Alder cycloadditions, allowing for the construction of intricate molecular frameworks.

The presence of the 2,3-dichlorophenyl moiety also influences the reactivity and properties of the molecule, making it a precursor for compounds with specific electronic and steric properties. For instance, the synthesis of 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione highlights the use of a 2,3-dichloro-substituted phenyl group in the creation of complex heterocyclic structures. mdpi.com This suggests that this compound could be a starting material for a variety of fine chemicals.

The general reactivity of the furfuryl alcohol group includes:

Oxidation: Conversion of the alcohol to an aldehyde or carboxylic acid.

Substitution: Replacement of the hydroxyl group with other functional groups.

Polymerization: Acid-catalyzed polymerization to form resins. atamanchemicals.com

These reactions, when applied to this compound, can lead to a diverse array of chemical products.

Building Blocks for Novel Polymeric Materials, Resins, and Composites

The furan moiety in this compound is a well-established building block for polymers. Furfuryl alcohol, the parent compound, is widely used in the production of furan resins, which are known for their thermal resistance and chemical stability. atamanchemicals.com These resins find applications in composites, adhesives, and coatings. atamanchemicals.com

By analogy, this compound is expected to undergo acid-catalyzed polymerization to yield resins with unique properties conferred by the dichlorophenyl group. These properties might include enhanced flame retardancy, altered solubility, and different mechanical characteristics compared to traditional furan resins. The incorporation of chlorine atoms can increase the density and refractive index of the resulting polymers.

Moreover, furan derivatives like 2,5-furandimethanol (B16202) are used to synthesize bio-based epoxy resins and polyesters. researchgate.netgoogle.com This suggests that this compound could be a valuable monomer for creating specialty polymers with tailored properties for advanced applications in aerospace and automotive industries. atamanchemicals.com

Table 1: Potential Polymer Applications of this compound
Polymer TypePotential Role of the CompoundAnticipated Properties
Furan ResinsMonomerEnhanced thermal stability, flame retardancy, chemical resistance
PolyestersDiol substitute (after functionalization)Modified mechanical strength, thermal properties, and degradability
Epoxy ResinsEpoxy monomer precursorHigh performance, potentially bio-based, with tailored curing characteristics

Components in Supramolecular Chemistry and Self-Assembly Processes

The aromatic nature of both the furan and the dichlorophenyl rings in this compound suggests its potential for use in supramolecular chemistry. These aromatic systems can engage in π-π stacking interactions, which are fundamental to the self-assembly of molecules into larger, ordered structures.

The presence of the hydroxyl group allows for the formation of hydrogen bonds, another key interaction in directing self-assembly. Research on other organic molecules, such as perylene (B46583) dianhydride derivatives, has shown that weak intermolecular forces, including π-π stacking and hydrogen bonding, can drive the formation of well-defined nanostructures like nanospheres in solvents such as methanol (B129727). nih.govresearchgate.net The interplay of these non-covalent interactions in this compound could be exploited to design novel self-assembling systems with interesting optical or electronic properties.

Exploration in Heterogeneous and Homogeneous Catalysis or Ligand Design

Chemical suppliers categorize this compound as a potential component in "Catalysts and Ligands". bldpharm.com The furan ring and the hydroxyl group can act as coordination sites for metal ions. The oxygen atom in the furan ring and the oxygen of the hydroxyl group can both act as Lewis bases, donating electron pairs to a metal center.

While specific research on the catalytic applications of this particular compound is not yet prevalent, the design of ligands containing furan and other heterocyclic moieties is a common strategy in coordination chemistry. For example, ligands incorporating pyrazolyl groups with thioether functions have been used to create transition metal complexes. chemicalbook.com The structural features of this compound make it a candidate for the development of new ligands for homogeneous catalysis, potentially influencing the selectivity and activity of catalytic reactions.

Applications in Optoelectronic Materials, Sensors, and Imaging Probes

Molecules containing conjugated aromatic systems, such as the furan and phenyl rings in this compound, often exhibit interesting photophysical properties. These properties can be harnessed for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Chemical suppliers list the compound under categories that include OLED materials, suggesting its potential in this area. bldpharm.com

Furthermore, the furan ring is a known fluorophore, and its emission properties can be sensitive to the local environment. This sensitivity can be exploited in the design of chemical sensors. By modifying the this compound backbone with specific recognition units, it may be possible to create probes that signal the presence of certain analytes through a change in their fluorescence.

Utilization as Specialty Reagents or Solvents in Chemical Research and Development

Given its unique combination of functional groups, this compound can be considered a specialty reagent in organic synthesis. It can be used to introduce the 5-(2,3-dichlorophenyl)-2-furyl moiety into other molecules, imparting specific properties to the target compound.

The parent compound, furfuryl alcohol, is also utilized as a solvent due to its ability to dissolve a wide range of substances. atamanchemicals.com While the larger size and dichlorophenyl substitution of this compound would alter its solvent properties, it could potentially be used as a high-boiling point, polar aprotic solvent in specific research applications where its unique solvating characteristics are advantageous. Its role as a research chemical for early discovery is noted by suppliers of similar compounds like (5-(2,4-dichlorophenyl)-2-furyl)methanol. sigmaaldrich.com

Table 2: Summary of Potential Applications and Relevant Molecular Features
Application AreaKey Molecular Feature(s)Potential Function
Fine Chemical SynthesisHydroxymethyl group, Furan ringIntermediate, Precursor
Polymeric MaterialsFuran ring, Hydroxymethyl groupMonomer for resins and polymers
Supramolecular ChemistryAromatic rings, Hydroxyl groupBuilding block for self-assembly
CatalysisOxygen heteroatomsLigand for metal complexes
OptoelectronicsConjugated π-systemComponent in OLEDs or sensors
Specialty ReagentsUnique substituted furan structureReagent for organic synthesis

Future Research Directions and Concluding Outlook

Development of More Sustainable and Green Synthetic Routes

The synthesis of complex organic molecules like [5-(2,3-Dichlorophenyl)-2-furyl]methanol traditionally relies on multi-step processes that may involve hazardous reagents and generate significant waste. Future research will undoubtedly focus on developing more environmentally benign and efficient synthetic pathways. A promising avenue lies in the utilization of biomass-derived starting materials, as furan (B31954) rings can be sourced from renewable resources. rsc.org Research could explore the catalytic conversion of 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical, as a potential precursor to the furylmethanol core.

Furthermore, the principles of green chemistry could be applied to the cross-coupling reactions typically used to join the phenyl and furan rings. This would involve the development of catalysts based on earth-abundant metals, the use of greener solvents such as water or bio-solvents, and the implementation of energy-efficient reaction conditions, for instance, through photoredox or electrochemical catalysis. rsc.org The goal would be to create a synthetic route that minimizes environmental impact while maximizing atom economy and efficiency. researchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent reactivity of the furan ring and the hydroxyl group in this compound offers a playground for discovering new chemical transformations. The furan moiety, while aromatic, can participate in a variety of reactions, including cycloadditions and ring-opening, that are not readily accessible to more stable aromatic systems. acs.org Future investigations could focus on leveraging the electronic effects of the dichlorophenyl substituent to modulate the reactivity of the furan ring, potentially leading to the discovery of novel reaction pathways.

Moreover, the furylmethanol unit is a versatile functional group handle. Research could explore its oxidation to the corresponding aldehyde or carboxylic acid, its conversion to ethers and esters, or its use in nucleophilic substitution reactions. The development of selective transformations that target either the furan ring or the hydroxyl group, while leaving the other intact, would be a significant contribution to synthetic methodology.

Application of Advanced In Situ Spectroscopic and Imaging Techniques for Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound, the application of advanced in situ spectroscopic techniques is crucial. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sampling. rsc.orgmdpi.comspectroscopyonline.comresearchgate.net

Future research could involve the use of these techniques to optimize reaction conditions, identify transient intermediates, and elucidate complex reaction networks. rsc.org For instance, in situ FTIR could be used to track the progress of a catalytic reaction, providing valuable data for kinetic modeling and catalyst development. rsc.orgresearchgate.net Furthermore, the coupling of these spectroscopic methods with mass spectrometry can provide even more detailed insights into the reaction pathways at a molecular level. acs.org

Integration of Machine Learning and Artificial Intelligence for Compound Design and Reaction Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research. numberanalytics.comacs.org In the context of this compound, ML algorithms could be trained on existing chemical reaction data to predict the outcomes of novel transformations or to suggest optimal conditions for its synthesis. beilstein-journals.orgneurips.cc This predictive power can significantly accelerate the discovery and development of new reactions and synthetic routes. nih.gov

Furthermore, AI could be employed in the de novo design of derivatives of this compound with specific desired chemical properties. By learning the relationships between molecular structure and function, generative models can propose novel molecules with enhanced performance for specialized applications. This integration of AI and chemistry opens up new avenues for the targeted design of functional molecules. acs.org

Identification of Specialized Chemical Applications (excluding any biological/medical uses)

While many furan derivatives find applications in the life sciences, there is a growing interest in their use in materials science and other specialized chemical fields. utripoli.edu.ly The unique electronic and structural properties of the dichlorophenyl-substituted furan system in this compound make it a candidate for several non-biological applications.

For instance, the aromatic and heterocyclic nature of the molecule suggests potential use as a building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). acs.org The chlorine substituents can influence the electronic properties and intermolecular interactions, which are critical for the performance of such devices. Additionally, the hydroxyl group provides a reactive site for polymerization, opening the door to the synthesis of novel polymers with tailored properties. Research in this area would focus on synthesizing and characterizing the physical and chemical properties of materials derived from this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [5-(2,3-Dichlorophenyl)-2-furyl]methanol, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves condensation of 2,3-dichlorobenzaldehyde with furan-2-carboxylic acid derivatives, followed by reduction. A base (e.g., NaOH) is used to facilitate intermediate formation, and reducing agents like sodium borohydride (NaBH₄) are employed to convert carbonyl groups to methanol . Reaction optimization studies suggest that solvent choice (ethanol/methanol) and temperature (50–100°C) critically influence yield. For example, elevated temperatures may improve cyclization efficiency but risk side reactions like over-oxidation .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms the presence of the dichlorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and the hydroxymethyl group (δ 4.5–4.7 ppm) .
  • X-ray Crystallography : Resolves the planar furan ring and dihedral angles between substituents, critical for understanding steric interactions in biological systems .
  • Mass Spectrometry : Molecular ion peaks at m/z 243.08 (M⁺) align with the molecular formula C₁₁H₈Cl₂O₂ .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : While direct data on this compound is limited, structurally related dichlorophenyl-furan derivatives exhibit:

  • Anticancer Activity : Induction of apoptosis in cancer cell lines (IC₅₀ = 8–12 µM) via caspase-3 activation .
  • Antimicrobial Effects : Broad-spectrum activity against Gram-positive bacteria (MIC = 16–32 µg/mL) due to membrane disruption .
  • Experimental protocols recommend using in vitro assays (e.g., MTT for cytotoxicity, broth dilution for antimicrobial testing) with controlled DMSO concentrations (<1%) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in large-scale production?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors reduce reaction time and improve heat management, minimizing byproducts (e.g., over-oxidized aldehydes) .
  • Catalytic Systems : Palladium or copper catalysts may enhance selectivity during cyclization steps. For example, Pd/C (5% wt) under H₂ atmosphere increased yield by 22% in analogous furanmethanol syntheses .
  • DoE (Design of Experiments) : Systematic variation of pH, solvent polarity, and stoichiometry identifies optimal conditions. A recent study using response surface methodology (RSM) achieved 89% yield for a related compound .

Q. How do structural modifications (e.g., halogen position) influence biological activity?

  • Methodological Answer : Comparative analysis of dichlorophenyl isomers reveals:

  • 2,3-Dichloro Substitution : Enhanced lipophilicity (logP = 3.2) improves blood-brain barrier permeability but may reduce aqueous solubility .
  • 3,4-Dichloro Substitution : Higher antimicrobial activity (MIC = 8 µg/mL) due to stronger electron-withdrawing effects on bacterial membranes .
  • Data-Driven Approach : QSAR models correlate Cl-substituent positions with IC₅₀ values. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like COX-2 or bacterial topoisomerases .

Q. How can contradictory data on cytotoxicity across studies be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. MTT) and cell lines (HeLa vs. MCF-7).
  • Purity Verification : HPLC-UV (≥95% purity) and LC-MS ensure compound integrity. Impurities like oxidized aldehydes (e.g., [5-(2,3-Dichlorophenyl)-2-furyl]carboxylic acid) may skew results .
  • Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models to identify outliers. A 2024 meta-analysis of furanmethanol derivatives resolved discrepancies in IC₅₀ values (±15%) .

Q. What computational tools are suitable for predicting metabolic pathways of this compound?

  • Methodological Answer :

  • In Silico Metabolism : Use SwissADME or ADMET Predictor to identify Phase I/II metabolism sites. The hydroxymethyl group is a likely target for glucuronidation .
  • Docking Simulations : Predict interactions with CYP450 isoforms (e.g., CYP3A4) using Schrödinger Suite. A 2023 study showed 2,3-dichlorophenyl derivatives inhibit CYP2D6 (Ki = 4.3 µM) .
  • MD Simulations : GROMACS simulations (100 ns) model membrane permeability and stability in biological environments .

Key Recommendations for Researchers

  • Prioritize purity validation via HPLC and LC-MS to ensure reproducibility.
  • Use comparative QSAR models to guide structural optimization.
  • Adopt flow chemistry for scalable synthesis while minimizing waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.